REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6](SC)[N:5]=[C:4]([CH:10]([OH:12])[CH3:11])[N:3]=1>C(O)C.[Ni].O>[NH2:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([CH:10]([OH:12])[CH3:11])[N:3]=1
|
Name
|
|
Quantity
|
398 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=N1)SC)C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC=N1)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 mg | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |